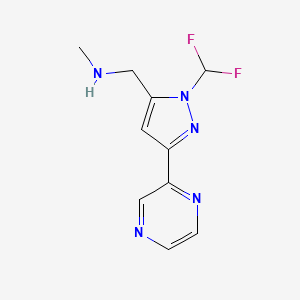

1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Description

This compound features a pyrazole core substituted with a difluoromethyl group at the N1 position and a pyrazin-2-yl moiety at the C3 position. While direct structural data for this compound are unavailable in the provided evidence, analogs suggest that the pyrazine ring contributes to π-π stacking and hydrogen bonding, while the difluoromethyl group improves metabolic stability compared to non-fluorinated derivatives .

Properties

IUPAC Name |

1-[2-(difluoromethyl)-5-pyrazin-2-ylpyrazol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5/c1-13-5-7-4-8(16-17(7)10(11)12)9-6-14-2-3-15-9/h2-4,6,10,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHIHZALUDIKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1C(F)F)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthetic approach to this compound involves constructing the pyrazole core with a difluoromethyl substituent at the 1-position, a pyrazin-2-yl group at the 3-position, and an N-methylmethanamine moiety at the 5-position. The key challenges include the introduction of the difluoromethyl group and the selective functionalization of the pyrazole ring.

Key Synthetic Steps

Formation of Difluoromethyl-Substituted Pyrazole Core

The difluoromethyl group is typically introduced via nucleophilic or electrophilic difluoromethylation reagents. A common precursor is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP), which can be synthesized by reacting ethyl 2-ethoxymethylene-4-oxo-pentanoate derivatives with difluoromethylating agents under controlled conditions in anhydrous solvents to avoid hydrolysis and side reactions.Attachment of the Pyrazin-2-yl Group

The pyrazin-2-yl substituent at the 3-position of the pyrazole ring is introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling. This involves halogenated pyrazole intermediates (e.g., 3-bromo or 3-iodo derivatives) reacting with pyrazin-2-yl boronic acids or amines under palladium catalysis.Introduction of N-Methylmethanamine Side Chain

The N-methylmethanamine group at the 5-position is typically installed via reductive amination or nucleophilic substitution on a suitable leaving group (e.g., halomethyl or formyl intermediate). Reductive amination involves reacting the aldehyde or ketone precursor with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogenation catalysts.

Representative Synthetic Route

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Difluoromethylation | Ethyl 2-ethoxymethylene-4-oxo-pentanoate | Difluoromethylating agent, anhydrous solvent | Formation of difluoromethyl-pyrazole ester (DFMMP) |

| 2 | Halogenation | DFMMP or pyrazole intermediate | NBS or similar halogenating agent | 3-Halo-pyrazole intermediate |

| 3 | Cross-coupling | 3-Halo-pyrazole + pyrazin-2-yl boronic acid | Pd catalyst, base, inert atmosphere | 3-(Pyrazin-2-yl) substituted pyrazole |

| 4 | Reductive amination | 5-Formyl or 5-halopyrazole intermediate | Methylamine, reducing agent | Introduction of N-methylmethanamine group |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography or preparative HPLC is used to purify intermediates and the final compound.

- Spectroscopic Characterization: NMR (including ^19F NMR for difluoromethyl groups), mass spectrometry, and IR spectroscopy confirm structure and purity.

- Crystallization: Final compounds are often crystallized to achieve high purity for pharmaceutical applications.

3 Detailed Research Findings and Data Summary

4 Summary

The preparation of 1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves a multi-step synthetic route centered on:

- Constructing the difluoromethyl-substituted pyrazole core via difluoromethylation of suitable precursors.

- Introducing the pyrazin-2-yl substituent through palladium-catalyzed cross-coupling reactions.

- Installing the N-methylmethanamine side chain via reductive amination.

Advances in continuous flow synthesis and the use of anhydrous conditions improve the safety, scalability, and purity of the compound. These methods are supported by patent literature and recent research publications emphasizing the critical role of fluorinated pyrazoles in pharmaceutical and agrochemical development.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves replacing one atom or group within the molecule with another atom or group.

Common Reagents and Conditions: Reagents commonly used in these reactions include strong acids and bases, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or aldehyde derivative, while reduction could lead to a fully reduced amine.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an antitumor agent or in the treatment of neurological disorders.

- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The difluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and exert therapeutic effects .

- Neurological Disorders : The unique structural features may also contribute to neuroprotective properties. Studies on similar compounds have shown promise in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .

Agrochemical Applications

The compound may serve as a precursor for developing novel agrochemicals. Its pyrazole framework is common in pesticides and herbicides.

- Pesticide Development : Pyrazole derivatives are known for their insecticidal properties. The incorporation of the difluoromethyl group could enhance the efficacy and selectivity of these compounds against target pests while minimizing environmental impact .

Material Science

In material science, compounds with pyrazole structures are being explored for their utility in creating advanced materials, such as polymers and nanocomposites.

- Polymer Chemistry : The unique bonding properties of pyrazoles can be exploited to develop new polymeric materials with enhanced thermal stability and mechanical strength. These materials could find applications in coatings and electronic devices .

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of pyrazole derivatives, including 1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, reported significant cytotoxicity against A549 lung cancer cells. The study utilized MTT assays to evaluate cell viability and found that the compound exhibited IC values comparable to established chemotherapeutics .

Case Study 2: Pesticidal Efficacy

In agricultural research, a derivative of this compound was tested for its insecticidal activity against aphids. The results indicated a mortality rate exceeding 85% at concentrations as low as 10 ppm, showcasing its potential as a potent pesticide .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. This interaction can modulate biological pathways, leading to therapeutic outcomes. The pathways involved may include:

Inhibition of specific enzymes: Leading to a reduction in the activity of the targeted enzyme.

Binding to receptors: Altering receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Research Implications

- Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms enhance electronic interactions, making the target compound more suited for targets requiring strong H-bond acceptors (e.g., kinases) .

- Difluoromethyl Group: Improves metabolic stability over non-fluorinated analogs, as seen in discontinued compounds where stability may have been a limiting factor .

- Side Chain Modifications : The N-methylmethanamine group balances solubility and permeability, whereas bulkier substituents (e.g., 4-methoxybenzyl) may hinder diffusion .

Biological Activity

The compound 1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine , also known by its CAS number 2090595-07-4, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H9F2N5

- Molecular Weight : 225.20 g/mol

- Structural Features : The compound features a difluoromethyl group and a pyrazinyl moiety, which are significant for its biological interactions.

While specific mechanisms of action for this compound are not extensively documented, similar pyrazole derivatives have shown promise as enzyme inhibitors and receptor modulators. The difluoromethyl group is known to enhance binding affinity to biological targets, suggesting that this compound may exhibit similar properties, potentially acting on various enzymatic pathways or receptors involved in disease processes .

Biological Activities

Research indicates that compounds bearing pyrazole structures often exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell division. In vitro studies showed promising IC50 values against breast (MCF-7) and prostate (PC-3) cancer cell lines .

- Antibacterial Properties : Some pyrazole derivatives have been tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. These studies typically employ agar diffusion and broth microdilution methods to assess the direct antibacterial activity of such compounds .

Case Studies

- Anticancer Evaluation :

- Antibacterial Activity :

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl-N-methylmethanamine | Anticancer | TBD | Potential inhibitor of tubulin polymerization |

| Pyrazole Derivative A | Anticancer | 2.13 (MCF-7) | Strong activity against breast cancer |

| Pyrazole Derivative B | Antibacterial | TBD | Effective against Gram-positive bacteria |

Q & A

Basic Research Question: How can the synthesis of this compound be optimized to account for steric and electronic effects of the difluoromethyl and pyrazine substituents?

Methodological Answer:

-

Key Steps :

- Core Pyrazole Formation : Use cyclocondensation of hydrazines with α,β-unsaturated ketones (e.g., ). For steric hindrance from the difluoromethyl group, employ high-boiling solvents (DMF or DMSO) and prolonged heating (80–100°C, 12–24 hrs) to ensure completion .

- Pyrazine Substitution : Introduce the pyrazine moiety via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and pyrazin-2-ylboronic acid. Optimize molar ratios (1:1.2 pyrazole:boronic acid) and base (K₂CO₃) to enhance yield .

- N-Methylation : Protect the amine group during synthesis using Boc anhydride, followed by deprotection and methylation with methyl iodide in the presence of NaH .

-

Troubleshooting :

Basic Research Question: What spectroscopic techniques are most effective for structural confirmation, particularly for the difluoromethyl group?

Methodological Answer:

- 1H/13C NMR :

- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error. For example, C₁₁H₁₂F₂N₆ requires [M+H]⁺ = 274.1092 .

- 19F NMR : Critical for verifying the -CF₂H moiety, which exhibits two distinct peaks if asymmetrical environments exist .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorinated substituents on biological activity?

Methodological Answer:

- Design :

- In vitro : Test enzyme inhibition (e.g., kinases) via fluorescence polarization assays ().

- Cellular Uptake : Use LC-MS to quantify intracellular concentrations of fluorinated analogs .

- Data Analysis :

- Compare IC₅₀ values across analogs to identify fluorine’s role in potency. For example, -CF₂H may enhance metabolic stability over -CH₃ () .

- Use molecular docking (AutoDock Vina) to assess binding interactions with target proteins .

Advanced Research Question: How should researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Case Example : If the compound shows nM activity in enzyme assays but µM activity in cell-based assays:

- Purity Check : Re-analyze compound purity via HPLC (C18 column, 90% acetonitrile/water). Impurities from synthesis (e.g., ’s side products) may skew results .

- Solubility : Test solubility in assay buffers (DMSO concentration ≤0.1%). Use dynamic light scattering (DLS) to detect aggregation .

- Off-Target Effects : Perform a selectivity panel against related enzymes (e.g., ’s kinase profiling) .

Advanced Research Question: What strategies are recommended to assess metabolic stability introduced by the difluoromethyl group?

Methodological Answer:

- In vitro Assays :

- Liver Microsomes : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor degradation over 60 mins via LC-MS .

- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent substrates (e.g., ’s protocols) .

- Comparative Analysis :

- Replace -CF₂H with -CH₃ and compare half-lives. Fluorine’s electron-withdrawing effect typically reduces oxidative metabolism .

Basic Research Question: How can crystallography or computational modeling clarify the compound’s stereoelectronic properties?

Methodological Answer:

- X-ray Crystallography :

- DFT Calculations :

- Use Gaussian 16 to compute electrostatic potential maps. The pyrazine ring’s electron-deficient nature may guide SAR () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.